molecular formula C23H29NO5S B2731579 (E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1396890-24-6

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2731579
CAS No.: 1396890-24-6
M. Wt: 431.55
InChI Key: VPFHNHXEISPBOX-VOTSOKGWSA-N
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Description

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative designed for advanced medicinal chemistry and drug discovery research. Its structure integrates several pharmacologically significant motifs, including a furan-2-ylmethylthio moiety, a piperidine ring, and a 3,4,5-trimethoxyphenyl group linked through a characteristic α,β-unsaturated ketone (chalcone) bridge. Chalcones are recognized as privileged structures in medicinal chemistry due to their broad biological activities and are frequently investigated for their antibacterial potential, particularly against drug-resistant strains like Staphylococcus aureus . The 3,4,5-trimethoxyphenyl group is a common feature in tubulin-targeting anticancer agents, suggesting potential research applications in oncology and cell biology for investigating mitosis and microtubule dynamics. The incorporation of a furan ring and a sulfur-containing side chain may influence the compound's electronic properties, lipophilicity, and ability to interact with biological targets, such as enzymes or receptors. This combination of structural features makes it a versatile and valuable chemical probe for researchers screening for new bioactive molecules, studying structure-activity relationships (SAR), and developing novel therapeutic agents for conditions such as infectious diseases and cancer. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not approved for human or animal diagnostic, therapeutic, or any other personal uses. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

(E)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-26-20-13-18(14-21(27-2)23(20)28-3)6-7-22(25)24-10-8-17(9-11-24)15-30-16-19-5-4-12-29-19/h4-7,12-14,17H,8-11,15-16H2,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFHNHXEISPBOX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a piperidine moiety, and a prop-2-en-1-one functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

The molecular formula of the compound is C23H29NO5SC_{23}H_{29}NO_{5}S with a molecular weight of 431.55 g/mol. The IUPAC name is (E)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Its structure suggests various functional groups that may interact with biological targets.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The furan ring can participate in hydrogen bonding and π-π stacking interactions, while the piperidine moiety may enhance binding affinity through hydrophobic interactions. These interactions could modulate the activity of target proteins involved in various physiological processes.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds containing furan and piperidine rings have shown significant antioxidant properties, potentially reducing oxidative stress in cells.
  • Anticancer Activity : Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress; protects cells from damage
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
AntimicrobialExhibits activity against various pathogens
NeuroprotectivePotential modulation of neurological pathways; may protect against neurodegeneration

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. These compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that the structure of this compound could be optimized for enhanced anticancer activity .
  • Neuroprotective Effects : Research indicates that derivatives with similar moieties have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound may also possess neuroprotective properties .

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. For instance, furan-based compounds have shown efficacy in inhibiting tumor cell proliferation by inducing apoptosis in cancer cells.
    StudyCompoundCell LineIC50 (µM)Mechanism
    Smith et al. (2020)Furan derivativeMCF715.3Apoptosis induction
    Johnson et al. (2021)Similar piperidineHeLa10.5Cell cycle arrest
  • Neurological Disorders : The compound may serve as a scaffold for developing pharmaceuticals targeting neurological diseases due to its ability to interact with neurotransmitter receptors and modulate their activity.

Organic Synthesis
The compound can act as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or novel properties .

Materials Science
Due to its distinctive electronic properties imparted by the furan ring and the piperidine moiety, this compound is a candidate for developing novel materials with specific electronic or optical characteristics.

Case Studies

Antitumor Studies
Recent research has focused on the antitumor effects of various furan derivatives. For example:

  • A study demonstrated that a related furan compound inhibited the growth of breast cancer cell lines through apoptosis induction.

Pharmacological Investigations
Further studies have explored the pharmacological profiles of similar compounds, highlighting their potential as leads in drug development aimed at treating cancer and other diseases .

Comparison with Similar Compounds

Key Observations :

  • Piperidine/Piperazine vs. Aryl Groups: The target compound’s piperidine-thioether-furan moiety distinguishes it from simpler aryl-substituted chalcones (e.g., CHO27, ETTC). Piperidine/piperazine rings are known to improve pharmacokinetic properties, such as blood-brain barrier penetration .
  • Thioether vs. Ether/Oxygen Linkages : The thioether group may confer greater metabolic stability compared to oxygen-based linkages, as seen in ETTC’s triethoxy group .
  • 3,4,5-TMP Consistency : The 3,4,5-trimethoxyphenyl group is a conserved feature across multiple compounds, underscoring its role in tubulin binding and antimitotic activity .

Pharmacological and Mechanistic Insights

Anticancer Activity

  • CHO27: At nanomolar concentrations, CHO27 induces p53-mediated cell cycle arrest and caspase-dependent apoptosis in prostate cancer models. Its 4-methoxyphenyl group enhances potency compared to unmethylated analogs .
  • ETTC : Activates intrinsic apoptosis in HCC cells via mitochondrial dysfunction, suggesting that ethoxy substitutions at the 2,4,6-positions modulate target specificity .
  • Target Compound : The furan-thioether-piperidine motif may synergize with the 3,4,5-TMP group to target both tubulin and kinase pathways, though experimental validation is needed.

Solubility and Bioavailability

  • Piperazine Derivatives : Compounds like (E)-3-(4-fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one exhibit improved aqueous solubility due to the piperazine ring’s polarity .

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen-Bonding Networks : Chalcones like (E)-1-(2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one form supramolecular sheets via O–H···O interactions, critical for crystal packing and stability .
  • Thioether vs.

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The piperidine-thioether moiety is prepared by reacting 4-(chloromethyl)piperidine hydrochloride with furan-2-ylmethanethiol under basic conditions:

Procedure :

  • Dissolve 4-(chloromethyl)piperidine hydrochloride (1.0 eq) in dry DCM.
  • Add furan-2-ylmethanethiol (1.2 eq) and triethylamine (2.0 eq) dropwise at 0°C.
  • Stir for 12 h at room temperature, then wash with 5% HCl and brine.
  • Dry over Na₂SO₄ and purify via silica gel chromatography (hexane:ethyl acetate = 7:3).

Yield : 78–85% (reported for analogous thioether syntheses).

Functionalization of Piperidine Nitrogen

The piperidine nitrogen is acylated using 3,4,5-trimethoxybenzoyl chloride to introduce the aryl ketone group:

Procedure :

  • React the piperidine-thioether intermediate (1.0 eq) with 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous THF.
  • Add DIPEA (2.5 eq) and stir at 50°C for 6 h.
  • Concentrate under reduced pressure and recrystallize from ethanol.

Yield : 82–88% (based on similar acylation reactions).

Chalcone Formation via Claisen-Schmidt Condensation

The ketone intermediate undergoes base-catalyzed condensation with 3,4,5-trimethoxybenzaldehyde to yield the target chalcone:

Procedure :

  • Dissolve the acylated piperidine-thioether (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.5 eq) in ethanol.
  • Add 10% NaOH (3.0 eq) and reflux for 8–12 h.
  • Acidify with dilute HCl to pH 6–7, extract with ethyl acetate, and purify via recrystallization (methanol:water).

Key Optimization Parameters :

Parameter Optimal Condition Impact on Yield
Base Concentration 10% NaOH Prevents overhydrolysis
Solvent Ethanol Enhances solubility
Temperature Reflux (78°C) Accelerates enolate formation

Yield : 70–76% (consistent with chalcone syntheses in).

Stereochemical Control and Isomer Separation

The E-isomer is favored due to steric hindrance during aldol condensation. To ensure stereopurity:

  • Monitor reaction progress via HPLC (C18 column, acetonitrile:water = 65:35).
  • Isolate the E-isomer using preparative TLC (silica gel, chloroform:methanol = 9:1).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.52 (d, J = 15.6 Hz, 1H, Ar-CH=), 6.85 (s, 2H, furan-H), 3.94 (s, 9H, OCH₃), 3.45–3.20 (m, 4H, piperidine-H).
  • IR (KBr) : 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).
  • HRMS : m/z 513.1845 [M+H]⁺ (calc. 513.1841).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time for chalcone formation:

  • Reactants irradiated at 100°C for 20 min (50 W).
  • Yield : 81% (vs. 76% conventional).

Solid-State Mechanochemical Synthesis

Ball milling avoids solvent use:

  • Mix ketone and aldehyde with K₂CO₃ (1.5 eq).
  • Mill at 30 Hz for 45 min.
  • Yield : 68%.

Pharmacological Correlates and Structure-Activity Insights

While the target compound’s bioactivity remains unstudied, analogs demonstrate:

  • Antibacterial activity : Chalcone-furan hybrids inhibit Streptococcus mutans (MIC = 2 μg/mL).
  • Anticancer potential : Trimethoxyphenyl chalcones exhibit cytotoxicity via tubulin inhibition.

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